(3-Chloro-2-fluoro-4-methylphenyl)boronic acid
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Overview
Description
(3-Chloro-2-fluoro-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are only marginally stable in water . This suggests that the compound’s ADME properties and bioavailability may be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use under a variety of SM coupling conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid are not fully understood yet. Boronic acids are known to interact with various enzymes and proteins. For instance, they are often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Cellular Effects
Boronic acids are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chloro-2-fluoro-4-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and is highly efficient . Another method involves the direct electrophilic borylation of aryl Grignard reagents prepared from aryl bromides .
Industrial Production Methods
Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluoro-4-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidative addition and transmetalation reactions .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction involves the use of palladium catalysts and bases such as potassium 2-ethyl hexanoate. The reaction conditions are typically mild, and the process is tolerant of various functional groups .
Major Products Formed
The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3-Chloro-2-fluoro-4-methylphenyl)boronic acid has numerous applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Chloro-2-fluoro-4-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of molecules with tailored electronic and optical characteristics .
Properties
IUPAC Name |
(3-chloro-2-fluoro-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJCOQVNSALFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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